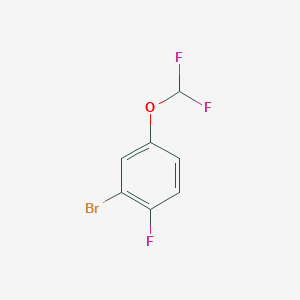

2-Bromo-4-(difluoromethoxy)-1-fluorobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-4-(difluoromethoxy)-1-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3O/c8-5-3-4(12-7(10)11)1-2-6(5)9/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIBTWXKNTCYDMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261475-23-3 | |

| Record name | 2-bromo-4-(difluoromethoxy)-1-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-4-(difluoromethoxy)-1-fluorobenzene: A Key Building Block in Modern Drug Discovery

For Immediate Release

Shanghai, China – January 20, 2026 – As a cornerstone in the synthesis of complex pharmaceutical agents, 2-Bromo-4-(difluoromethoxy)-1-fluorobenzene, identified by its CAS number 1261475-23-3, has emerged as a pivotal building block for researchers and scientists in the field of drug development. This technical guide offers a comprehensive overview of its properties, synthesis, reactivity, and applications, providing valuable insights for professionals engaged in medicinal chemistry and organic synthesis.

Core Identification and Physicochemical Properties

This compound is a halogenated aromatic compound whose unique substitution pattern offers a versatile platform for molecular elaboration. The presence of a bromine atom, a fluorine atom, and a difluoromethoxy group on the benzene ring imparts a distinct combination of reactivity and metabolic stability to molecules derived from it.

Table 1: Core Identifiers and Chemical Properties

| Identifier | Value |

| CAS Number | 1261475-23-3[1][2][3] |

| Molecular Formula | C₇H₄BrF₃O[1] |

| Molecular Weight | 241.01 g/mol [1] |

| SMILES | FC1=CC=C(C=C1Br)OC(F)F[1] |

Strategic Synthesis

The synthesis of this compound typically involves a multi-step sequence starting from readily available precursors. A general and plausible synthetic pathway can be envisioned as follows, drawing upon established methodologies for the introduction of the key functional groups.

Caption: Suzuki-Miyaura borylation of this compound.

Applications in Drug Discovery and Development

The incorporation of fluorine and fluorine-containing motifs, such as the difluoromethoxy group, is a widely employed strategy in modern drug design. These substitutions can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its overall pharmacokinetic and pharmacodynamic profile.

This compound serves as a valuable starting material for the synthesis of a wide range of biologically active molecules. Its utility has been demonstrated in the preparation of intermediates for compounds targeting voltage-gated sodium channels, which are implicated in a variety of neurological and cardiovascular disorders.

Experimental Protocol: Suzuki-Miyaura Borylation

The following protocol is adapted from patent literature and illustrates a key transformation of this compound. [4] Materials:

-

This compound (730 mg, 3.0289 mmol)

-

Bis(pinacolato)diboron (922.99 mg, 3.6347 mmol)

-

Potassium acetate (743.16 mg, 7.5723 mmol)

-

1,1'-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride (Pd(dppf)Cl₂) (221.62 mg, 0.3029 mmol)

-

Anhydrous Dimethyl Sulfoxide (DMSO) (5 mL)

Procedure:

-

To a dry microwave vessel, add this compound, bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl₂.

-

Add anhydrous DMSO to the vessel.

-

Seal the reaction vessel and heat in a microwave reactor to the appropriate temperature and for the required duration to drive the reaction to completion.

-

Upon completion, cool the reaction mixture to room temperature.

-

The resulting boronic ester can then be isolated and purified using standard techniques such as extraction and column chromatography.

Safety and Handling

This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). [1]Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501. [1]

Conclusion

This compound is a highly valuable and versatile building block in the arsenal of medicinal chemists. Its unique combination of reactive and modulatory functional groups allows for the strategic and efficient synthesis of complex molecules with potentially enhanced pharmaceutical properties. A thorough understanding of its reactivity and handling is crucial for its effective application in the discovery and development of new therapeutic agents.

References

-

2-Bromo-1-(difluoromethyl)-4-fluorobenzene. PubChem. (n.d.). Retrieved from [Link]

-

2-Bromo-1,4-difluorobenzene. PubChem. (n.d.). Retrieved from [Link]

-

Supporting Information. The Royal Society of Chemistry. (2018). Retrieved from [Link]

-

2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. National Institutes of Health. (n.d.). Retrieved from [Link]

-

2-Bromo-4-(difluoromethoxy)-1-fluoro-benzene [1261475-23-3]. Chemsigma. (2026). Retrieved from [Link]

- WO2013093497A1 - 2 - (pyridin- 2yl) - 1, 7 -diaza- spiro [4.4] nonane- 6 -one compounds as voltage - gated sodium channels modulators. Google Patents. (2013).

Sources

- 1. 1261475-23-3|this compound|BLD Pharm [bldpharm.com]

- 2. 2-Bromo-4-(difluoromethoxy)-1-fluoro-benzene | 1261475-23-3 [chemicalbook.com]

- 3. This compound;CAS No.:1261475-23-3 [chemshuttle.com]

- 4. WO2013093497A1 - 2 - (pyridin- 2yl) - 1, 7 -diaza- spiro [4.4] nonane- 6 -one compounds as voltage - gated sodium channels modulators - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Bromo-4-(difluoromethoxy)-1-fluorobenzene: A Versatile Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the incorporation of fluorine-containing functional groups is a well-established strategy to enhance the pharmacological profile of drug candidates. The judicious placement of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] Among the array of fluorinated motifs, the difluoromethoxy (-OCHF₂) group has gained significant traction. It serves as a unique bioisostere for more common groups like hydroxyl or methoxy moieties, offering a nuanced modulation of physicochemical properties. This guide provides a comprehensive technical overview of 2-Bromo-4-(difluoromethoxy)-1-fluorobenzene, a key building block that combines the advantageous features of the difluoromethoxy group with the synthetic versatility of a halogenated aromatic scaffold.

Physicochemical Properties: A Quantitative Overview

While specific experimental data for this compound is not extensively published, its properties can be reliably inferred from data on closely related analogs and supplier technical data.

Table 1: Core Physicochemical Properties

| Property | Value | Source/Basis |

| CAS Number | 1261475-23-3 | [2][3][4] |

| Molecular Formula | C₇H₄BrF₃O | [2][4] |

| Molecular Weight | 241.01 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [2] |

| Storage Temperature | 2-8°C | [2][4] |

| Boiling Point | Estimated: ~200-210°C at 760 mmHg | Based on analogs like 1-Bromo-4-(difluoromethoxy)benzene (205.4±30.0 °C)[5] |

| Density | Estimated: ~1.6-1.7 g/cm³ | Based on analogs like 1-Bromo-4-(difluoromethoxy)benzene (1.6±0.1 g/cm³)[5] and 2-Bromo-1,4-difluorobenzene (1.708 g/mL)[6] |

The difluoromethoxy group imparts a unique electronic signature to the aromatic ring. It is more lipophilic than a methoxy group and, unlike the trifluoromethoxy group, possesses a hydrogen atom capable of acting as a hydrogen bond donor. This duality is highly advantageous in tuning drug-receptor interactions.

Synthesis and Purification: A Proposed Pathway

Proposed Synthetic Pathway

Caption: Proposed synthetic route for this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-Amino-2-fluoroanisole from 4-Amino-2-fluorophenol

-

To a solution of 4-Amino-2-fluorophenol in a suitable polar aprotic solvent (e.g., DMF), add a base (e.g., potassium carbonate) and a phase-transfer catalyst.

-

Slowly introduce sodium chlorodifluoroacetate at a controlled temperature.

-

Monitor the reaction by TLC or LC-MS until completion.

-

Work up the reaction mixture by quenching with water and extracting with an organic solvent.

-

Purify the crude product via column chromatography to yield 4-Amino-2-fluoroanisole.

Step 2: Nitration of 4-Amino-2-fluoroanisole

-

In a flask cooled in an ice bath, slowly add 4-Amino-2-fluoroanisole to a mixture of concentrated nitric acid and sulfuric acid.

-

Maintain the temperature below 10°C throughout the addition.

-

After the addition is complete, allow the mixture to stir at room temperature and monitor for completion.

-

Carefully pour the reaction mixture over crushed ice and extract the product.

-

The resulting nitro derivative is then purified.

Step 3: Sandmeyer Reaction to Introduce Bromine

-

Dissolve the purified nitro compound in a mixture of hydrobromic acid and water.

-

Cool the solution to 0-5°C and add a solution of sodium nitrite in water dropwise to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

-

Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.

-

Extract the crude product and purify.

Step 4: Purification

The final product, this compound, is purified from any potential isomers and impurities using column chromatography on silica gel.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by the interplay of its substituents on the aromatic ring.

Reactivity Map

Caption: Key reactive sites on this compound.

-

Carbon-Bromine Bond: This is the most versatile site for synthetic transformations. The C-Br bond is significantly more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations.[10] This allows for the selective introduction of a wide range of substituents at this position. It is also amenable to Grignard reagent formation.

-

Carbon-Fluorine Bond: While less reactive than the C-Br bond, the C-F bond can participate in nucleophilic aromatic substitution (SₙAr) reactions, particularly when activated by strong electron-withdrawing groups and under forcing conditions.[10]

-

The Aromatic Ring: The difluoromethoxy group is electron-withdrawing, which, along with the halogens, deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic attack.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific molecule are not publicly available, its spectral characteristics can be confidently predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | - Aromatic region (δ 7.0-7.8 ppm) will show complex multiplets due to H-H and H-F coupling. - A characteristic triplet for the -OCHF₂ proton (δ ~6.5-7.0 ppm) with a large J-coupling to the two fluorine atoms. |

| ¹³C NMR | - Aromatic carbons will appear in the δ 110-160 ppm range, with C-F and C-Br bonds causing characteristic splitting and shifts. - The -OCHF₂ carbon will be a triplet with a large C-F coupling constant. |

| ¹⁹F NMR | - Two distinct signals are expected: one for the aromatic fluorine and one for the -OCHF₂ group. - The aromatic fluorine will likely appear as a multiplet due to coupling with neighboring protons. - The -OCHF₂ fluorines will appear as a doublet due to coupling with the geminal proton. |

| Mass Spec. | - A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a monobrominated compound. |

Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its potential as a scaffold for the synthesis of novel therapeutic agents. The difluoromethoxy group is a valuable tool for optimizing drug properties.[1]

-

Metabolic Stability: The C-F bonds in the difluoromethoxy group are highly resistant to metabolic cleavage, making it a suitable replacement for a methoxy group to block O-demethylation, a common metabolic pathway.

-

Lipophilicity and Permeability: The -OCHF₂ group can fine-tune the lipophilicity of a molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Bioisosterism: It can act as a bioisostere for hydroxyl and thiol groups, often with improved metabolic stability.

This building block is particularly well-suited for the synthesis of kinase inhibitors, where halogenated aromatic cores are common, as well as for developing agents targeting other enzyme classes where the unique properties of the difluoromethoxy group can be leveraged to enhance potency and selectivity.[11]

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: Based on data for similar compounds, it is likely to be an irritant to the skin, eyes, and respiratory system.[6]

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C is recommended).[2][4]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a strategically important building block for researchers in drug discovery and development. Its combination of a versatile brominated site for cross-coupling reactions and the beneficial physicochemical properties imparted by the difluoromethoxy and fluoro substituents make it a valuable scaffold for the synthesis of novel, high-performance molecules. While detailed experimental data for this specific compound is emerging, its properties and reactivity can be reliably understood through the lens of modern organic and medicinal chemistry principles, enabling its effective application in the pursuit of next-generation therapeutics.

References

-

The Royal Society of Chemistry. Supporting Information. [Link]

- Google Patents. CN101450891B - Preparation method of 2-fluoro-4-bromotrifluoromethoxybenzene.

-

Ningbo Inno Pharmchem Co.,Ltd. Exploring 1-Bromo-4-(difluoromethoxy)benzene: Properties and Applications. [Link]

-

PubChem. 2-Bromo-1,4-difluorobenzene. [Link]

-

Chemsigma. 2-Bromo-4-(difluoromethoxy)-1-fluoro-benzene [1261475-23-3]. [Link]

-

Wikipedia. 1-Bromo-4-fluorobenzene. [Link]

-

PubMed. Applications of Fluorine in Medicinal Chemistry. [Link]

-

Sdfine. 1-BROMO-4-FLUOROBENZENE. [Link]

-

PubChem. 4-Bromo-1-fluoro-2-methoxybenzene. [Link]

-

Organic Syntheses. 1-bromo-2-fluorobenzene. [Link]

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Bromo-4-(difluoromethoxy)-1-fluoro-benzene CAS#: 1261475-23-3 [chemicalbook.com]

- 3. 2-Bromo-4-(difluoromethoxy)-1-fluoro-benzene | 1261475-23-3 [chemicalbook.com]

- 4. 1261475-23-3|this compound|BLD Pharm [bldpharm.com]

- 5. innospk.com [innospk.com]

- 6. 2-Bromo-1,4-difluorobenzene 98 399-94-0 [sigmaaldrich.com]

- 7. CN101450891B - Preparation method of 2-fluoro-4-bromotrifluoromethoxybenzene - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

2-Bromo-4-(difluoromethoxy)-1-fluorobenzene molecular weight and formula

An In-Depth Technical Guide to 2-Bromo-4-(difluoromethoxy)-1-fluorobenzene: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No. 1261475-23-3), a fluorinated aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Given its specific substitution pattern, this compound serves as a valuable intermediate for introducing the 2-fluoro-4-(difluoromethoxy)phenyl moiety into complex molecular architectures. This document details its chemical properties, proposes a logical synthetic pathway, predicts its spectroscopic characteristics based on analogous structures, and explores its potential utility in synthetic applications, particularly in the realm of drug development.

Core Molecular Attributes and Physicochemical Properties

This compound is a halogenated benzene derivative. Its structure is characterized by a bromine atom positioned ortho to a fluorine atom, and a difluoromethoxy group situated para to the fluorine. This arrangement provides distinct reactivity profiles for targeted chemical modifications.

The core properties of the molecule are summarized below. It is crucial to note the existence of structural isomers, such as 2-Bromo-1-(difluoromethoxy)-4-fluorobenzene, which share the same molecular formula and weight but differ in the substitution pattern and, consequently, their chemical and physical properties.

| Property | Data | Source(s) |

| Molecular Formula | C₇H₄BrF₃O | [1] |

| Molecular Weight | 241.01 g/mol | [1] |

| CAS Number | 1261475-23-3 | [1] |

| Appearance | Colorless to light yellow liquid (predicted) | [2] |

| Storage | Sealed in dry, 2-8°C | [1] |

Synthesis and Manufacturing

While a specific, peer-reviewed synthesis protocol for this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be designed based on established organofluorine chemistry principles. The proposed pathway involves the difluoromethylation of a readily available phenolic precursor.

Proposed Synthetic Pathway

A logical approach would commence with 3-fluoro-4-bromophenol. This starting material possesses the required arrangement of the bromine and fluorine atoms. The key transformation is the introduction of the difluoromethoxy group via Williamson ether synthesis using a suitable difluoromethylating agent.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Representative)

This protocol is based on general procedures for the difluoromethylation of phenols.

-

Reaction Setup : To a solution of 3-fluoro-4-bromophenol in a polar aprotic solvent such as DMSO, add a suitable base (e.g., sodium hydroxide or potassium carbonate).

-

Difluoromethylation : The reaction vessel is sealed, and chlorodifluoromethane (ClCF₂H) gas is bubbled through the mixture at a controlled temperature, often elevated (e.g., 80°C), to facilitate the nucleophilic substitution.[2] The reaction progress is monitored by TLC or GC-MS.

-

Workup : Upon completion, the reaction mixture is cooled to room temperature and quenched with water.

-

Purification : The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the final product.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals in the aromatic region. The difluoromethoxy group will appear as a triplet due to coupling with the two fluorine atoms.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale / Analog Comparison |

| ~ 7.6 - 7.8 | d | Ar-H | Proton ortho to Bromine. |

| ~ 7.2 - 7.4 | m | Ar-H | Protons on the aromatic ring. |

| ~ 6.8 - 7.0 | t (J ≈ 74 Hz) | OCHF₂ | Characteristic triplet for the difluoromethoxy proton. |

¹⁹F NMR Spectroscopy

The ¹⁹F NMR is a powerful tool for characterizing this molecule, with two expected signals corresponding to the two distinct fluorine environments.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale / Analog Comparison |

| ~ -80 to -90 | d | OCF₂H | Doublet due to coupling with the geminal proton. |

| ~ -110 to -130 | m | Ar-F | Multiplet due to coupling with aromatic protons. Aromatic fluorine substituents typically absorb in this region.[3] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will confirm the carbon framework, with the carbon of the difluoromethoxy group appearing as a triplet due to one-bond coupling with the two fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands confirming the presence of its key functional groups.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Rationale / Analog Comparison |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch | Typical for aromatic C-H bonds.[4] |

| 1600-1450 | Strong-Medium | Aromatic C=C Ring Stretch | Characteristic of the benzene ring.[5] |

| 1250-1000 | Strong | C-O-C & C-F Stretch | This region will contain strong, complex bands from the aryl ether and C-F bonds of both the Ar-F and OCF₂H groups.[4][5] |

| 600-500 | Medium-Weak | C-Br Stretch | The C-Br bond vibration appears at lower wavenumbers.[5] |

Reactivity and Synthetic Utility

The primary utility of this compound in synthetic chemistry stems from the differential reactivity of its carbon-halogen bonds. In transition-metal-catalyzed cross-coupling reactions, the C-Br bond is significantly more reactive than the C-F bond.

This chemoselectivity is a cornerstone of its application, allowing for selective functionalization at the bromine-substituted position while leaving the fluorine atom untouched for potential subsequent transformations. This makes the compound an excellent substrate for reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[6][7][8]

Sources

- 1. 1261475-23-3|this compound|BLD Pharm [bldpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. azom.com [azom.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Synthesis of 2-Bromo-4-(difluoromethoxy)-1-fluorobenzene: Strategies and Methodologies

Introduction: The Significance of Fluorinated Moieties in Medicinal Chemistry

The incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern drug discovery. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, can significantly improve the pharmacokinetic and pharmacodynamic profile of a drug candidate. The difluoromethoxy group (-OCHF₂), in particular, has emerged as a valuable substituent, acting as a lipophilic hydrogen bond donor and a bioisostere for other functional groups. 2-Bromo-4-(difluoromethoxy)-1-fluorobenzene is a key building block that combines the benefits of the difluoromethoxy group with multiple reactive handles—a bromine atom and a fluorine atom on an aromatic ring—allowing for diverse and regioselective downstream functionalization. This guide provides an in-depth exploration of the viable synthetic routes to this important intermediate, offering practical insights for researchers and professionals in drug development.

Retrosynthetic Analysis: Devising Pathways to the Target Molecule

A retrosynthetic analysis of this compound reveals several plausible synthetic strategies. The core challenge lies in the regioselective introduction of the three distinct substituents on the benzene ring. The order of these introductions is critical to achieving the desired isomer. Two primary approaches are considered here, each with its own set of advantages and challenges.

Caption: Synthesis of 1-Fluoro-4-(difluoromethoxy)benzene from 4-fluorophenol.

Step 2: Regioselective Bromination

The subsequent bromination of 1-fluoro-4-(difluoromethoxy)benzene presents a regioselectivity challenge. Both the fluorine and the difluoromethoxy groups are ortho-, para-directing. However, the difluoromethoxy group is generally considered to be the more activating of the two, and its steric bulk may influence the position of bromination. The primary desired product is bromination ortho to the fluorine and meta to the difluoromethoxy group.

Experimental Considerations: The choice of brominating agent and reaction conditions is critical to maximize the yield of the desired isomer. [1][2]Using elemental bromine with a Lewis acid catalyst such as iron filings or aluminum chloride is a common approach for aromatic bromination. [1] Protocol for Electrophilic Bromination:

-

To a solution of 1-fluoro-4-(difluoromethoxy)benzene in a suitable solvent (e.g., dichloromethane or carbon tetrachloride), add a catalytic amount of iron filings.

-

Cool the mixture in an ice bath.

-

Slowly add a stoichiometric amount of liquid bromine dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature until the bromine color dissipates.

-

Quench the reaction with an aqueous solution of sodium bisulfite to remove any unreacted bromine.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography to isolate the this compound isomer.

| Parameter | Value |

| Starting Material | 1-Fluoro-4-(difluoromethoxy)benzene |

| Brominating Agent | Liquid Bromine |

| Catalyst | Iron Filings |

| Temperature | 0-10°C |

| Typical Yield | Moderate to good, isomer separation may be required |

Synthetic Route 2: A Diazotization-Based Approach

This alternative strategy commences with a readily available starting material, 4-nitrophenol, and utilizes a series of transformations including difluoromethylation, reduction, bromination, and a final diazotization-fluorination step (Balz-Schiemann reaction) to introduce the fluorine atom.

Step 1: Synthesis of 4-(Difluoromethoxy)nitrobenzene

Similar to Route 1, the synthesis begins with the difluoromethylation of 4-nitrophenol. The electron-withdrawing nitro group increases the acidity of the phenolic proton, facilitating its removal by a base.

Protocol:

-

In a pressure vessel, dissolve 4-nitrophenol and sodium hydroxide in a suitable solvent like DMF. [3]2. Pressurize the vessel with chlorodifluoromethane gas.

-

Heat the reaction mixture with stirring. The reaction progress can be monitored by TLC or GC.

-

Upon completion, cool the vessel, vent the excess gas, and work up the reaction mixture to isolate 4-(difluoromethoxy)nitrobenzene. [3]

Step 2: Reduction to 4-(Difluoromethoxy)aniline

The nitro group is then reduced to an amine. A variety of reducing agents can be employed, with catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Fe/HCl) being common choices. [3][4]

Step 3: Bromination of 4-(Difluoromethoxy)aniline

The amino group is a strong activating and ortho-, para-directing group. Direct bromination of 4-(difluoromethoxy)aniline will lead to the introduction of bromine at the positions ortho to the amine.

Protocol:

-

Dissolve 4-(difluoromethoxy)aniline in a solvent such as acetic acid.

-

Slowly add a solution of bromine in acetic acid at room temperature.

-

Stir until the reaction is complete.

-

Pour the reaction mixture into water and neutralize with a base to precipitate the product, 2-bromo-4-(difluoromethoxy)aniline.

-

Filter, wash with water, and dry the product.

Step 4: The Balz-Schiemann Reaction for Fluorine Introduction

The final step involves the conversion of the amino group of 2-bromo-4-(difluoromethoxy)aniline to a fluorine atom via the Balz-Schiemann reaction. [5]This involves diazotization of the amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.

Mechanism:

-

The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.

-

The addition of tetrafluoroboric acid precipitates the diazonium tetrafluoroborate salt.

-

Gentle heating of the isolated salt causes it to decompose, releasing nitrogen gas and forming the aryl fluoride.

Caption: The Balz-Schiemann reaction for the synthesis of the target compound.

| Parameter | Value |

| Starting Material | 2-Bromo-4-(difluoromethoxy)aniline |

| Reagents | Sodium Nitrite, Tetrafluoroboric Acid |

| Key Step | Thermal decomposition of the diazonium salt |

| Typical Yield | Good |

Conclusion and Outlook

Both synthetic routes presented offer viable pathways to this compound. The choice between them will depend on factors such as the availability of starting materials, desired scale of production, and the capabilities for handling specific reagents and reaction conditions, particularly the gaseous chlorodifluoromethane and the potentially hazardous diazonium salts. Route 1 is more convergent but hinges on the successful regioselective bromination and subsequent isomer separation. Route 2 is longer but may offer better overall regiocontrol due to the powerful directing effects of the amino group. The methodologies described herein provide a solid foundation for the synthesis of this valuable fluorinated building block, enabling further advancements in the development of novel pharmaceuticals and agrochemicals.

References

- Feiring, A. E. (1979). J. Org. Chem., 44, 2907-2908.

- Hagooly, Y., et al. (2008). Eur. J. Org. Chem., 2875-2880.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of Fluorinated Aromatic Intermediates: A Focus on 1-Bromo-3-(difluoromethoxy)benzene. Retrieved from [Link]

- CN103819349A - Preparation method of 4-(difluoromethoxy)aniline. (n.d.). Google Patents.

- CN101450891B - Preparation method of 2-fluoro-4-bromotrifluoromethoxybenzene. (n.d.). Google Patents.

- CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline. (n.d.). Google Patents.

-

Chem-Impex. (n.d.). 4-(Difluoromethoxy)aniline. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 4-(Difluoromethoxy)aniline. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Retrieved from [Link]

- US5847241A - Process for the preparation of p-bromofluorobenzene. (n.d.). Google Patents.

- CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide. (n.d.). Google Patents.

- CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl. (n.d.). Google Patents.

- CN1944361A - Process for preparing fluconazole intermediate 2,4-difluror bromo-benzene. (n.d.). Google Patents.

Sources

- 1. US5847241A - Process for the preparation of p-bromofluorobenzene - Google Patents [patents.google.com]

- 2. CN1944361A - Process for preparing fluconazole intermediate 2,4-difluror bromo-benzene - Google Patents [patents.google.com]

- 3. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]

- 4. Page loading... [guidechem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to 2-Bromo-4-(difluoromethoxy)-1-fluorobenzene for Advanced Research and Development

This in-depth technical guide serves as a crucial resource for researchers, scientists, and drug development professionals on the procurement, handling, and application of the versatile chemical intermediate, 2-Bromo-4-(difluoromethoxy)-1-fluorobenzene. With full editorial control, this document is structured to provide not just data, but actionable insights grounded in scientific expertise.

Introduction: The Strategic Value of Fluorinated Building Blocks

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorine and fluorine-containing moieties, such as the difluoromethoxy group, can significantly enhance the pharmacological profile of drug candidates by improving metabolic stability, binding affinity, and lipophilicity. This compound (CAS No. 1261475-23-3) is a key building block that offers multiple reaction sites for the synthesis of complex molecules, making it a valuable asset in the drug discovery pipeline.

Commercial Sourcing and Supplier Overview

The reliable sourcing of high-purity starting materials is the foundation of reproducible research. Several reputable chemical suppliers offer this compound. The primary CAS number for this compound is 1261475-23-3 . When procuring this chemical, it is essential to verify the CAS number to ensure the correct isomer is being ordered.

A comparative overview of offerings from prominent suppliers is presented below:

| Supplier | Typical Purity | Available Quantities |

| BLDpharm | ≥95% | 1g, 5g, 10g, 25g |

| ChemShuttle | ≥95% | 1g, 5g, 25g, 50g |

| Chembeez | 95% | Custom quantities |

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

Technical Data and Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in synthesis and experimentation.

| Property | Value |

| CAS Number | 1261475-23-3[1][2][3][4] |

| Molecular Formula | C₇H₄BrF₃O[1] |

| Molecular Weight | 241.01 g/mol [1] |

| Appearance | Typically a colorless to light yellow liquid |

| Storage Conditions | Sealed in a dry environment at 2-8°C is recommended for long-term stability.[1] |

Structural Representation:

Caption: Chemical structure of this compound.

Synthesis and Spectroscopic Characterization

Hypothetical Synthetic Workflow:

Caption: A plausible synthetic route to this compound.

Spectroscopic Data:

Although experimental spectra for this specific compound are not widely published, expected NMR and MS characteristics can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: Aromatic protons would appear as multiplets in the range of δ 7.0-7.8 ppm. The characteristic triplet for the -OCHF₂ proton would be expected around δ 6.5-7.0 ppm with a J-coupling of approximately 70-75 Hz.

-

¹⁹F NMR: Two distinct signals would be anticipated. One for the aromatic fluorine and another for the difluoromethoxy group. The chemical shift of the -OCHF₂ group would likely appear as a doublet.

-

Mass Spectrometry (EI): The molecular ion peak would be observed at m/z 240 and 242 in an approximate 1:1 ratio, characteristic of a monobrominated compound.

Applications in Research and Development

The primary application of this compound is as a building block in the synthesis of more complex molecules, particularly in the field of drug discovery. The bromine atom serves as a versatile handle for various cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, allowing for the introduction of diverse substituents.

Representative Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general framework for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.

Experimental Workflow:

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

-

Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and a base such as potassium carbonate (2.0 mmol).

-

Solvent Addition: Add a degassed solvent system, for example, a 4:1 mixture of toluene and water (5 mL).

-

Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Safety and Handling

As a halogenated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Inhalation: Avoid inhaling vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.

References

-

Chembeez. This compound, 95%. Available at: [Link]

-

Chemsigma. 2-Bromo-4-(difluoromethoxy)-1-fluoro-benzene [1261475-23-3]. Available at: [Link]

Sources

A Technical Guide to the Solubility of 2-Bromo-4-(difluoromethoxy)-1-fluorobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Bromo-4-(difluoromethoxy)-1-fluorobenzene, a fluorinated aromatic compound with potential applications in pharmaceutical and agrochemical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document emphasizes the foundational physicochemical principles that govern its solubility. Furthermore, it offers a detailed, field-proven experimental protocol for the accurate determination of this critical parameter in a variety of organic solvents, enabling researchers to generate reliable data tailored to their specific applications.

Introduction: The Significance of Solubility in Process Development

This compound is a halogenated aromatic compound that serves as a valuable intermediate in organic synthesis. The strategic incorporation of fluorine and a difluoromethoxy group can impart unique properties to target molecules, such as enhanced metabolic stability and lipophilicity, which are highly desirable in drug discovery and the development of new agrochemicals.[1] A thorough understanding of the solubility of this intermediate is paramount for its effective use in synthetic chemistry. Solubility data is critical for:

-

Reaction Kinetics: Ensuring that reactants are in the same phase is essential for optimal reaction rates and yields.

-

Purification Processes: Techniques such as crystallization and chromatography are fundamentally dependent on the differential solubility of the target compound and impurities.[2]

-

Formulation Development: For final products, solubility is a key determinant of bioavailability and delivery mechanisms.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a foundational basis for predicting solubility.[2]

Molecular Structure of this compound:

-

Aromatic Ring: The benzene core is nonpolar and lipophilic.

-

Halogen Substituents (Bromo- and Fluoro-): These atoms increase the molecular weight and introduce polarity to the C-X bonds. The overall effect on polarity is complex, but they contribute to the molecule's relatively nonpolar character.

-

Difluoromethoxy Group (-OCHF₂): This group is a key feature. The electronegative fluorine atoms create a dipole moment, introducing a degree of polarity to this portion of the molecule.[1]

Predicted Solubility:

Based on its structure, this compound is anticipated to be a relatively nonpolar molecule with some capacity for polar interactions. Therefore, its solubility is expected to be highest in solvents of similar polarity.

| Solvent Class | Predicted Solubility | Rationale |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Moderate to Good | The nonpolar aromatic ring will interact favorably with nonpolar solvents via London dispersion forces. |

| Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane) | Good to Excellent | These solvents can interact with both the nonpolar and polar regions of the molecule, making them likely to be effective. |

| Polar Protic Solvents (e.g., Methanol, Ethanol) | Moderate | While the difluoromethoxy group can accept hydrogen bonds, the overall nonpolar character of the molecule will limit its solubility in highly polar, hydrogen-bonding solvents. |

| Aqueous Solvents (e.g., Water) | Poor to Insoluble | The large, nonpolar aromatic structure will result in very limited solubility in water. |

It is important to note that fluorinated compounds can sometimes exhibit unique solubility characteristics, occasionally forming separate phases with both aqueous and common organic solvents, a property utilized in "fluorous" chemistry.[3][4]

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

The following section details a robust, self-validating experimental protocol for determining the thermodynamic solubility of this compound using the widely accepted shake-flask method.

Materials and Equipment

-

This compound (of known purity)

-

A range of organic solvents (analytical grade or higher)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Step-by-Step Methodology

-

Preparation of the Solid: Add an excess amount of this compound to a pre-weighed vial. The key is to ensure that undissolved solid remains at equilibrium, confirming saturation.

-

Solvent Addition: Accurately dispense a known volume of the selected organic solvent into the vial.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that thermodynamic equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 24 hours to permit the undissolved solid to settle.

-

Sample Collection and Filtration: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove all particulate matter. This step is critical to prevent inflation of the measured concentration.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method (e.g., HPLC or GC). A calibration curve prepared with standard solutions of known concentrations must be used for accurate quantification.

-

Calculation of Solubility: The solubility is calculated from the measured concentration of the saturated solution, taking into account the dilution factor. The results are typically expressed in units such as mg/mL, g/100 mL, or mol/L.

Experimental Workflow Diagram

Caption: A generalized workflow for the experimental determination of thermodynamic solubility.

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate safety precautions in a well-ventilated area.[5] Users should:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]

-

Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.[5][6][7][8]

-

Avoid inhalation of vapors and contact with skin and eyes.[5]

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented in readily accessible literature, this guide provides the necessary framework for researchers to determine this critical parameter. The outlined physicochemical properties offer a qualitative understanding of its expected solubility behavior, and the detailed experimental protocol for the shake-flask method provides a robust methodology for generating precise and reliable quantitative data. By following these guidelines, researchers can ensure the efficient and effective use of this valuable synthetic intermediate in their development programs.

References

Sources

- 1. innospk.com [innospk.com]

- 2. chem.ws [chem.ws]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Fluorous Solvents | TCI AMERICA [tcichemicals.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. scribd.com [scribd.com]

An In-depth Technical Guide to the Structural Analysis and Conformation of 2-Bromo-4-(difluoromethoxy)-1-fluorobenzene

Abstract

2-Bromo-4-(difluoromethoxy)-1-fluorobenzene is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its utility as a synthetic intermediate stems from the unique electronic properties conferred by its substituents: a bromine atom, a fluorine atom, and a difluoromethoxy group.[1] The presence of multiple fluorine atoms, in particular, can enhance metabolic stability and binding affinity in bioactive molecules.[1][2][3] This guide provides a comprehensive technical overview of the methodologies employed for the structural elucidation and conformational analysis of this molecule. We will explore the causality behind the selection of various analytical techniques, present detailed experimental protocols, and delve into the conformational dynamics governed by the rotational barrier of the difluoromethoxy group. This document is intended for researchers, scientists, and drug development professionals who utilize fluorinated building blocks in their synthetic endeavors.

Introduction and Molecular Identity

The precise arrangement of atoms and the conformational flexibility of a molecule are fundamental to its reactivity and biological activity. For this compound, the interplay between the steric bulk of the ortho-bromine and the electronic nature of the fluorine and difluoromethoxy substituents creates a unique structural landscape. Understanding this landscape is paramount for predicting its behavior in complex synthetic transformations and biological systems.

Chemical Properties

A summary of the key chemical identifiers and properties for this compound is provided below.

| Property | Value | Reference |

| Chemical Name | 2-Bromo-4-(difluoromethoxy)-1-fluoro-benzene | [4][5] |

| Molecular Formula | C₇H₄BrF₃O | [4] |

| Molecular Weight | 241.01 g/mol | [4][6] |

| CAS Number | 1261475-23-3 (isomer) | [4] |

| Alternate CAS | 936249-94-4 (isomer) | [6] |

| Appearance | Typically a liquid at room temperature | [7] (by analogy) |

Significance in Modern Chemistry

The incorporation of fluorine into organic molecules is a widely adopted strategy in drug design.[2][3] The difluoromethoxy (-OCHF₂) group, in particular, is often used as a bioisostere for other functional groups, offering a favorable combination of lipophilicity and metabolic stability.[1] This compound serves as a versatile intermediate, with the bromine atom providing a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the construction of more complex molecular architectures.[1]

Integrated Workflow for Structural Elucidation

A multi-technique approach is essential for the unambiguous characterization of this compound. Spectroscopic methods provide information on connectivity and functional groups, while computational modeling offers insights into conformational preferences.

Caption: Integrated workflow for structural and conformational analysis.

Spectroscopic Characterization: The Analytical Cornerstone

Spectroscopy is the first line of investigation for any newly synthesized compound. For organofluorine molecules, Nuclear Magnetic Resonance (NMR) is particularly powerful due to the unique properties of the ¹⁹F nucleus.[2][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: The choice to heavily rely on NMR is dictated by the molecule's composition. The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it highly sensitive for NMR experiments.[2][3][9] Its large chemical shift dispersion (~800 ppm) provides excellent signal resolution, making ¹⁹F NMR an invaluable tool for identifying and differentiating fluorinated species.[9]

Expected Spectral Features:

-

¹H NMR:

-

Aromatic Region (approx. 7.0-7.8 ppm): Three distinct signals for the aromatic protons, exhibiting complex splitting patterns due to H-H and H-F couplings.

-

-OCHF₂ Proton (approx. 6.5-7.5 ppm): A characteristic triplet due to coupling with the two equivalent fluorine atoms (²JHF). The exact shift is sensitive to the group's conformation.

-

-

¹⁹F NMR:

-

Aromatic Fluorine (approx. -100 to -130 ppm): One signal for the fluorine atom attached to the ring, split by couplings to adjacent protons.

-

-OCHF₂ Fluorines (approx. -70 to -90 ppm): One signal appearing as a doublet due to coupling with the methoxy proton (²JFH).

-

-

¹³C NMR:

-

Seven distinct signals are expected. The carbons directly bonded to fluorine will appear as doublets with large one-bond C-F coupling constants (¹JCF). The difluoromethoxy carbon will appear as a triplet.

-

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10-20 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence conformational equilibria.[10][11]

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of observing ¹H, ¹³C, and ¹⁹F nuclei.

-

¹H Spectrum Acquisition: Acquire a standard proton spectrum. Parameters: 16-32 scans, 2-5 second relaxation delay.

-

¹⁹F Spectrum Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This simplifies the spectrum by removing H-F couplings, leaving only F-F couplings if present. A coupled ¹⁹F spectrum should also be acquired to observe the H-F couplings.

-

¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum (e.g., using a DEPTQ pulse sequence to determine carbon types). A longer acquisition time (hundreds to thousands of scans) is typically required due to the low natural abundance of ¹³C.

-

2D NMR (Optional but Recommended): Acquire 2D correlation spectra such as ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC to unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum to determine proton ratios.

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry is a self-validating system for confirming molecular weight and elemental composition. For this molecule, the presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), provides a definitive isotopic signature, making MS a highly trustworthy identification tool.

Expected Data:

-

Molecular Ion (M⁺): A characteristic pair of peaks at m/z 240 and 242 (for C₇H₄⁷⁹BrF₃O and C₇H₄⁸¹BrF₃O, respectively) with nearly equal intensity.

-

High-Resolution MS (HRMS): An exact mass measurement that can confirm the elemental formula (C₇H₄BrF₃O) to within a few parts per million (ppm).

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: Inject 1 µL of the solution into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program that allows for the elution of the compound as a sharp peak (e.g., ramp from 50°C to 250°C at 10°C/min).

-

MS Detection: The eluent from the GC is directed into the ion source of the mass spectrometer (typically Electron Ionization, EI, at 70 eV).

-

Data Acquisition: The mass analyzer (e.g., quadrupole) scans a mass range (e.g., m/z 40-400) to detect the molecular ion and its fragment ions.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak cluster and characteristic fragmentation patterns.

Conformational Analysis: Unveiling the 3D Structure

While spectroscopy defines the connectivity, understanding the molecule's preferred three-dimensional shape requires an analysis of its conformational isomers, primarily focusing on the rotation around the Ar-O bond of the difluoromethoxy group.

Rotational Dynamics of the Difluoromethoxy Group

Expertise & Causality: The conformation of the -OCHF₂ group is not random. Its orientation relative to the benzene ring is governed by a balance of steric and electronic effects. The bulky bromine atom at the ortho position creates significant steric hindrance, which is expected to raise the energy barrier for rotation.[12] Furthermore, dipole-dipole interactions between the C-F bonds of the methoxy group and the C-F and C-Br bonds on the ring will influence the lowest energy conformer. Computational studies on related molecules suggest that such groups may prefer a conformation where the C-H bond is either in the plane of the ring or perpendicular to it.[13][14]

Caption: Steric hindrance from the ortho-bromine likely favors a non-planar conformation.

Computational Modeling: An In Silico Approach

Expertise & Causality: When experimental data like X-ray crystal structures are unavailable, computational chemistry provides a robust, predictive framework.[15][16][17] Density Functional Theory (DFT) is the method of choice for molecules of this size, offering an excellent balance of accuracy and computational cost. It allows us to calculate the relative energies of different conformers and map the potential energy surface for bond rotation, thereby predicting the most stable conformation and the energy barrier to interconversion.[17]

Protocol: DFT Conformational Scan

-

Structure Building: Construct the 3D model of this compound using a molecular editor.

-

Method Selection: Choose a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). This level of theory is well-established for calculating geometries and energies of organic molecules.[15]

-

Geometry Optimization: Perform a full geometry optimization to find the lowest energy structure (a local minimum on the potential energy surface).

-

Conformational Search: Perform a relaxed potential energy surface (PES) scan by systematically rotating the C(Ar)-O-C-H dihedral angle in defined steps (e.g., 10-15° increments) while allowing all other geometric parameters to relax at each step.

-

Transition State Search: Identify the maxima on the PES scan and perform a transition state optimization (e.g., using the Berny algorithm) to precisely locate the rotational transition state.

-

Frequency Calculation: Perform a vibrational frequency calculation for all optimized minima and transition states. The absence of imaginary frequencies confirms a true minimum, while a single imaginary frequency confirms a first-order saddle point (a true transition state).

-

Data Analysis: Plot the relative energies versus the dihedral angle to visualize the rotational barrier. Analyze the geometries of the lowest energy conformer and the transition state to understand the conformational preferences.

X-Ray Crystallography: The Definitive Structure

Expertise & Causality: Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.[18][19] It provides unambiguous data on bond lengths, bond angles, and dihedral angles, which would definitively resolve the conformation of the difluoromethoxy group. The primary challenge is obtaining a single crystal of sufficient quality, which is often a bottleneck in chemical research. While no public crystal structure for the title compound is currently available, analysis of derivatives often provides invaluable insight.[13][20][21]

Conclusion

The structural and conformational analysis of this compound requires a synergistic application of advanced analytical techniques. NMR and mass spectrometry serve as the primary tools for confirming its chemical identity and connectivity, with ¹⁹F NMR being particularly informative. The molecule's three-dimensional nature, dominated by the rotational preference of the difluoromethoxy group, is best probed through computational modeling, which suggests that steric hindrance from the ortho-bromine substituent plays a key role. A complete understanding of these structural nuances is critical for rationally designing synthetic routes and for predicting how this versatile building block will behave in the complex environments of drug discovery and materials science.

References

-

Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Retrieved from [Link]

-

Abraham, R. J., Angioloni, S., Edgar, M., & Sancassan, F. (1997). Conformational analysis. Part 29.1 The conformational analysis of 2-substituted fluoro- and trifluoromethyl-benzaldehydes, acetophenones and methyl benzoates by the lanthanide induced shift (LIS) technique. Journal of the Chemical Society, Perkin Transactions 2, 41-48. Retrieved from [Link]

-

Abraham, R. J., Angioloni, S., Edgar, M., & Sancassan, F. (1997). Conformational analysis. Part 29.1 The conformational analysis of 2-substituted fluoro- and trifluoromethyl-benzaldehydes, acetophenones and methyl benzoates by the lanthanide induced shift (LIS) technique. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-

Abraham, R. J., Angioloni, S., Edgar, M., & Sancassan, F. (1997). Conformational analysis. Part 29.1 The conformational analysis of 2-substituted fluoro- and trifluoromethyl-benzaldehydes, aceto. RSC Publishing. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]

-

ACS Publications. (2024). Conformational Landscapes of 2,3-, 2,4-, 2,5-, and 2,6-Difluorobenzaldehyde Unveiled by Rotational Spectroscopy. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Schaefer, T., Salman, S. R., & Wildman, T. A. (1980). Theoretical and experimental conformational preferences of the aldehyde and fluoroaldehyde groups in 2-methylbenzaldehyde, 2-trifluoromethylbenzaldehyde, and 4-chloro-2-methylbenzoyl fluoride. Canadian Journal of Chemistry, 58(21), 2364-2369. Retrieved from [Link]

-

ACS Publications. (2025). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Environmental Science & Technology. Retrieved from [Link]

-

National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

- Google Patents. (n.d.). CN101450891B - Preparation method of 2-fluoro-4-bromotrifluoromethoxybenzene.

-

PubChem. (n.d.). 2-Bromo-1,4-difluorobenzene. Retrieved from [Link]

-

PubChem. (n.d.). (Difluoromethoxy)benzene. Retrieved from [Link]

-

Badawi, H. M. (1995). Barrier to internal rotation in 2,3- and 3,3-difluoropropenal and their methyl derivatives. Journal of Molecular Structure: THEOCHEM, 343, 117-124. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dibromo-1-fluorobenzene. Retrieved from [Link]

-

Gesher. (n.d.). Exploring 1-Bromo-4-(difluoromethoxy)benzene: Properties and Applications. Retrieved from [Link]

-

ChemWhat. (n.d.). 4-Bromo-2-difluoromethoxy-1-fluoro-benzene. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-1-(difluoromethyl)-4-fluorobenzene. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Retrieved from [Link]

-

PubMed. (2009). Effects of restricted rotations and dynamic averaging on the calculated isotropic hyperfine coupling constants of the bis-dimethyl and bis-Di(trifluoromethyl) nitroxide radicals. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison between bromo vs. fluoro complex and single crystal X-ray.... Retrieved from [Link]

-

University of Nebraska - Lincoln. (n.d.). Ab initio studies of fluorocarbons: Barriers to internal rotation, hydrogen-bonding, and intermolecular potentials. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Retrieved from [Link]

-

PubMed Central. (n.d.). Discovery, X-ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site. Retrieved from [Link]

-

ResearchGate. (2004). Structures of some fluorinated benzenes determined by ab initio computation. Retrieved from [Link]

-

PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Retrieved from [Link]

-

arXiv. (2023). arXiv:2306.15186v1 [physics.chem-ph]. Retrieved from [Link]

-

MDPI. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Retrieved from [Link]

-

NIST. (n.d.). p-Bromofluorobenzene. Retrieved from [Link]

-

Tabor Research Group, Texas A&M University. (n.d.). Theoretical and Computational Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). 10.2: X-Ray Crystallography. Retrieved from [Link]

-

PubMed Central. (n.d.). Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. Retrieved from [Link]

-

LabXchange. (n.d.). Understanding X-Ray Crystallography Structures. Retrieved from [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. NMR | Fluorine Spectroscopy [nmr.oxinst.com]

- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Bromo-4-(difluoromethoxy)-1-fluoro-benzene | 1261475-23-3 [chemicalbook.com]

- 5. 2-Bromo-4-(difluoromethoxy)-1-fluoro-benzene CAS#: 1261475-23-3 [m.chemicalbook.com]

- 6. 936249-94-4|2-Bromo-1-(difluoromethoxy)-4-fluorobenzene|BLD Pharm [bldpharm.com]

- 7. 2-溴-1,4-二氟苯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. Conformational analysis. Part 29.1 The conformational analysis of 2-substituted fluoro- and trifluoromethyl-benzaldehydes, acetophenones and methyl be ... - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) DOI:10.1039/A604014D [pubs.rsc.org]

- 11. Conformational analysis. Part 29.1 The conformational analysis of 2-substituted fluoro- and trifluoromethyl-benzaldehydes, acetophenones and methyl benzoates by the lanthanide induced shift (LIS) technique - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of restricted rotations and dynamic averaging on the calculated isotropic hyperfine coupling constants of the bis-dimethyl and bis-Di(trifluoromethyl) nitroxide radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Research | Tabor Research Group [dtaborgroup.com]

- 17. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. LabXchange [labxchange.org]

- 20. researchgate.net [researchgate.net]

- 21. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 2-Bromo-4-(difluoromethoxy)-1-fluorobenzene in Complex Molecule Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Fluorinated Building Block

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties. Within the arsenal of fluorinated building blocks, 2-Bromo-4-(difluoromethoxy)-1-fluorobenzene emerges as a particularly valuable intermediate. Its unique substitution pattern, featuring a reactive bromine atom for cross-coupling reactions, a difluoromethoxy group to modulate lipophilicity and metabolic fate, and an additional fluorine atom, offers a versatile platform for the synthesis of complex, high-value molecules. This technical guide provides an in-depth exploration of the applications of this compound, with a focus on its role in the synthesis of bioactive compounds, supported by detailed reaction protocols and mechanistic insights.

Core Reactivity and Synthetic Potential

The synthetic utility of this compound is primarily centered around the reactivity of the carbon-bromine bond. This bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are foundational transformations in modern organic synthesis. The presence of the electron-withdrawing difluoromethoxy and fluoro groups influences the reactivity of the aromatic ring, making it a suitable substrate for these powerful bond-forming methodologies.

Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₄BrF₃O | PubChem |

| Molecular Weight | 257.01 g/mol | PubChem |

| Appearance | Colorless to pale yellow liquid | Commercial Suppliers |

| Boiling Point | ~ 70-72 °C at 10 mmHg | Commercial Suppliers |

Application Showcase: Synthesis of a Key Pharmaceutical Intermediate

A significant application of this compound lies in its potential role as a precursor for the synthesis of key intermediates for active pharmaceutical ingredients (APIs). While direct public literature is nascent, patent literature for the synthesis of the ophthalmic drug Lifitegrast describes intermediates that are structurally analogous and could be derived from this starting material. Lifitegrast is a lymphocyte function-associated antigen-1 (LFA-1) antagonist used for the treatment of dry eye disease. The synthesis of a key benzofuran intermediate for Lifitegrast highlights the strategic importance of polysubstituted benzene derivatives.

While a direct synthesis of a Lifitegrast intermediate from this compound is not explicitly detailed in the public domain, a hypothetical and plausible synthetic route can be constructed based on established organic chemistry principles and patented methodologies for similar structures. This serves as an excellent illustration of its potential application.

Caption: Plausible synthetic pathway to a Lifitegrast analog.

Core Synthetic Methodologies: Cross-Coupling Reactions

The construction of carbon-carbon and carbon-nitrogen bonds is paramount in the synthesis of complex organic molecules. This compound is an excellent substrate for two of the most powerful cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[1] The reaction of this compound with an appropriate arylboronic acid or ester provides a direct route to substituted biaryl systems, which are common motifs in pharmaceuticals.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)

-

Solvent (e.g., Toluene/Ethanol/Water mixture, Dioxane/Water)

Procedure:

-

To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the palladium catalyst under a positive pressure of the inert gas.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[2][3] This reaction is of immense importance in medicinal chemistry, as the aniline and arylamine moieties are present in a vast number of drugs. Reacting this compound with a primary or secondary amine in the presence of a palladium catalyst and a base provides a direct entry to substituted anilines.

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Amine (primary or secondary) (1.2 equiv)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%)

-

Base (e.g., NaOt-Bu, K₃PO₄, 1.4-2.0 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

-

In a glovebox, to an oven-dried Schlenk tube, add the palladium catalyst, phosphine ligand, and base.

-

Remove the tube from the glovebox and add this compound and the amine under an inert atmosphere.

-

Add the anhydrous, degassed solvent via syringe.

-

Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium residues.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Broader Applications and Future Outlook